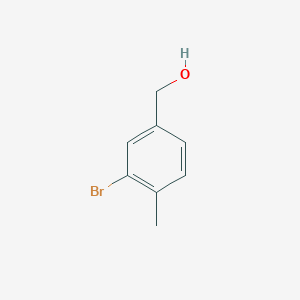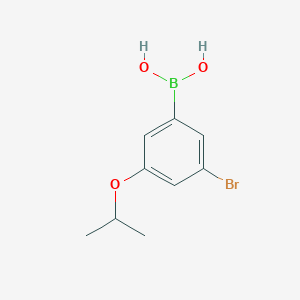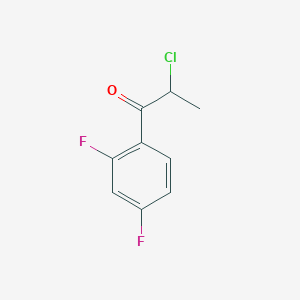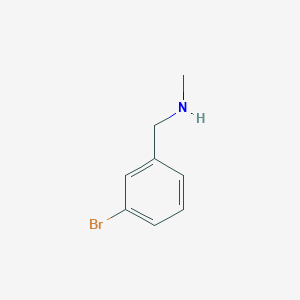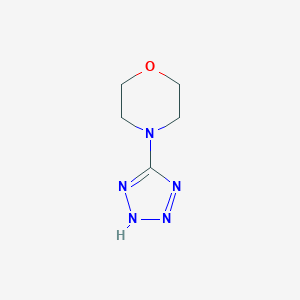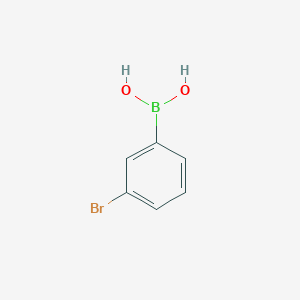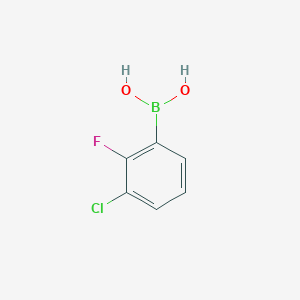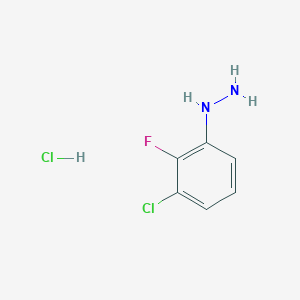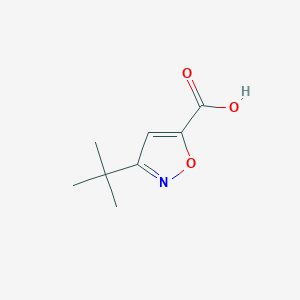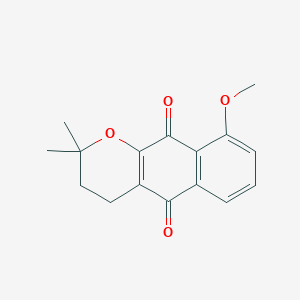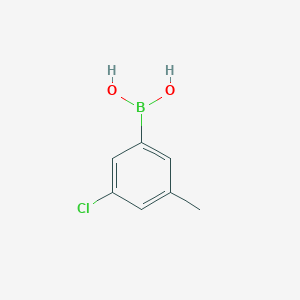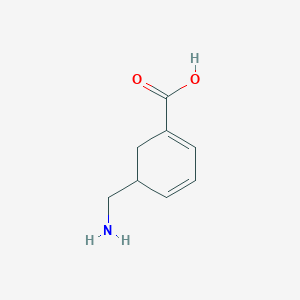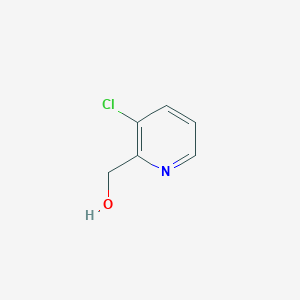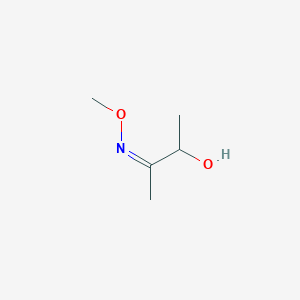
(3Z)-3-Methoxyiminobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-Methoxyiminobutan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug development, biochemistry, and medicinal chemistry. This compound is a derivative of pyridoxal, a form of vitamin B6, and has been shown to exhibit several beneficial properties.
Wirkmechanismus
The mechanism of action of (3Z)-3-Methoxyiminobutan-2-ol is not fully understood. However, it has been suggested that this compound acts as an inhibitor of enzymes that are involved in various metabolic pathways. For example, (3Z)-3-Methoxyiminobutan-2-ol has been shown to inhibit the activity of alanine aminotransferase, an enzyme that is involved in the metabolism of amino acids. In addition, this compound has been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the metabolism of dopamine.
Biochemische Und Physiologische Effekte
(3Z)-3-Methoxyiminobutan-2-ol has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. In addition, (3Z)-3-Methoxyiminobutan-2-ol has been shown to inhibit the replication of hepatitis B virus and herpes simplex virus. In vivo studies have shown that this compound can reduce the levels of serum alanine aminotransferase and aspartate aminotransferase, which are markers of liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3Z)-3-Methoxyiminobutan-2-ol in lab experiments is its ability to inhibit the activity of enzymes that are involved in various metabolic pathways. This property makes this compound a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using (3Z)-3-Methoxyiminobutan-2-ol in lab experiments is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of (3Z)-3-Methoxyiminobutan-2-ol. One of the areas of research is the development of new drugs that are based on this compound. For example, (3Z)-3-Methoxyiminobutan-2-ol derivatives have been shown to exhibit potent antitumor activity, and further research in this area could lead to the development of new cancer therapies. Another area of research is the study of the mechanism of action of (3Z)-3-Methoxyiminobutan-2-ol, which could lead to a better understanding of the role of enzymes in various metabolic pathways. Finally, the study of the biochemical and physiological effects of (3Z)-3-Methoxyiminobutan-2-ol could lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis method of (3Z)-3-Methoxyiminobutan-2-ol involves the reaction of pyridoxal with O-methylhydroxylamine in the presence of sodium acetate and acetic acid. The reaction yields (3Z)-3-Methoxyiminobutan-2-ol as a white solid with a melting point of 102-104°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-Methoxyiminobutan-2-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial properties. In biochemistry, (3Z)-3-Methoxyiminobutan-2-ol has been used as a substrate for enzymes such as alanine aminotransferase and aspartate aminotransferase. In addition, this compound has been shown to modulate the activity of neurotransmitters such as dopamine and norepinephrine.
Eigenschaften
CAS-Nummer |
133911-19-0 |
|---|---|
Produktname |
(3Z)-3-Methoxyiminobutan-2-ol |
Molekularformel |
C5H11NO2 |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
(3Z)-3-methoxyiminobutan-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-4(5(2)7)6-8-3/h5,7H,1-3H3/b6-4- |
InChI-Schlüssel |
WPHUYJPJRANCOS-XQRVVYSFSA-N |
Isomerische SMILES |
CC(/C(=N\OC)/C)O |
SMILES |
CC(C(=NOC)C)O |
Kanonische SMILES |
CC(C(=NOC)C)O |
Synonyme |
2-Butanone, 3-hydroxy-, O-methyloxime, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




